エスフェンバレレート

概要

説明

作用機序

エスフェンバレレートは、ナトリウムチャネルモジュレーターとして作用することで殺虫効果を発揮します . 昆虫の神経細胞の電位依存性ナトリウムチャネルに結合し、ナトリウムチャネルゲートの開放時間を延長します。 これにより、神経インパルスが継続的に発生し、昆虫の麻痺と死に至ります .

科学的研究の応用

Esfenvalerate has a wide range of scientific research applications:

生化学分析

Biochemical Properties

Esfenvalerate interacts with various enzymes and proteins, primarily those involved in the nervous system. It targets voltage-gated sodium channels, prolonging the opening of these channels and leading to hyperexcitation in the nervous system .

Cellular Effects

Esfenvalerate has been shown to induce oxidative stress, neurotoxicity, and inflammation in cells. It influences cell function by altering the balance of antioxidant enzymes and inflammatory markers. For instance, it decreases the levels of brain reduced glutathione (GSH) and paraoxonase-1 (PON-1), while increasing the levels of brain malondialdehyde (MDA) and nitric oxide (NO) .

Molecular Mechanism

At the molecular level, Esfenvalerate exerts its effects by binding to voltage-gated sodium channels in neurons. This binding interaction leads to prolonged channel opening, resulting in continuous nerve impulses and eventual paralysis in insects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Esfenvalerate have been observed to change over time. The compound is stable, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, including changes in antioxidant enzyme levels and inflammatory markers .

Dosage Effects in Animal Models

The effects of Esfenvalerate vary with different dosages in animal models. At high doses, it can cause neurotoxicity and inflammation

Metabolic Pathways

Esfenvalerate is involved in several metabolic pathways. It’s metabolized by various enzymes, leading to the formation of smaller and more polar compounds . These metabolites can affect metabolic flux or metabolite levels, potentially leading to changes in cellular function .

Transport and Distribution

Esfenvalerate is distributed within cells and tissues through passive diffusion due to its lipophilic nature

Subcellular Localization

Given its lipophilic nature and its known interactions with membrane-bound proteins like voltage-gated sodium channels, it’s likely that it localizes to cellular membranes .

準備方法

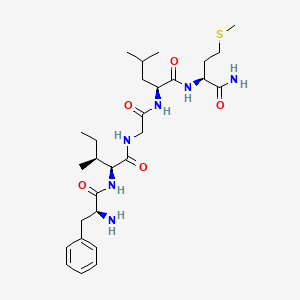

エスフェンバレレートは、(S)-シアノ-3-フェノキシベンジルアルコールと(S)-2-(4-クロロフェニル)-3-メチル酪酸のエステル化を含む一連の化学反応によって合成されます . この反応には通常、触媒の使用が必要であり、制御された温度と圧力条件下で行われます。 工業生産方法では、通常、大規模反応器と連続フロープロセスが用いられ、高収率と高純度が確保されます .

化学反応の分析

エスフェンバレレートは、次のようなさまざまな化学反応を起こします。

酸化: エスフェンバレレートは、酸化されて3-フェノキシ安息香酸などの代謝産物を形成することができます.

加水分解: 水が存在し、酸性またはアルカリ性条件下では、エスフェンバレレートは加水分解されて3-フェノキシベンジルアルコールと2-(4-クロロフェニル)-3-メチル酪酸を形成することができます.

科学研究への応用

エスフェンバレレートは、幅広い科学研究に利用されています。

類似化合物との比較

エスフェンバレレートは、 permethrin、deltamethrin、cypermethrinなどの他のピレスロイド系殺虫剤と類似しています。 生物学的に活性な(S)-異性体がより多く含まれているため、より強力であり、より低い適用量で済みます . 他の類似化合物には以下のようなものがあります。

フェンバレレート: エスフェンバレレートは、フェンバレレートの(S)-エナンチオマーであり、活性異性体の割合が高いことからより効果的です.

Permethrin: 別のピレスロイド系殺虫剤ですが、異性体組成が異なり、作用機序もわずかに異なります.

Deltamethrin: 高い効力と、幅広い害虫に対する効果で知られています.

エスフェンバレレートは、その独特の特性と効果から、害虫管理や科学研究において貴重なツールとなっています。

特性

IUPAC Name |

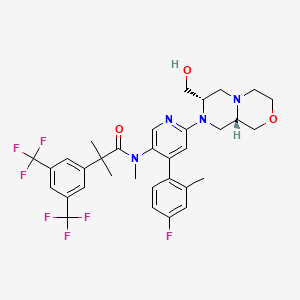

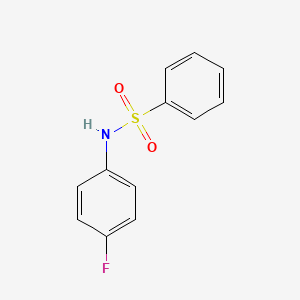

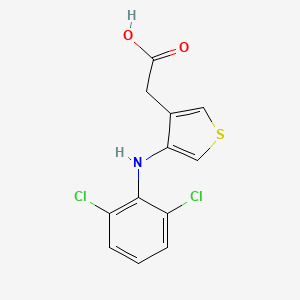

[(S)-cyano-(3-phenoxyphenyl)methyl] (2S)-2-(4-chlorophenyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-RPWUZVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032667 | |

| Record name | Esfenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

151-167 °C | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

256 °C | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In xylene, acetone, chloroform, ethyl acetate, dimethylformamide, dimethyl sulfoxide >600, hexane 10-50, methanol 70-100 (all in g/kg, 25 °C), Solubility (1%): acetonitrile >60, chloroform >60, DMF >60, DMSO >60, ethyl acetate >60, acetone >60, ethyl cellosolve 40-50, n-hexane 1-5, kerosene <1, methanol 7-10, alpha-methylnaphthalene 50-60, xylene >60., In acetone, chloroform, methanol >450, hexane 77 (all in g/L at 20 °C; distilled water <20 ug/L (all at 20 °C), In water, 2.0X10-3 mg/L at 25 °C, Solubility in water: none | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.26 (4-26 °C), 1.2 g/cm³ | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Esfenvalerate is a type two synthetic pyrethroid. The primary mechanism of action of pyrethroids is interference with the closing of voltage-dependent sodium channels, resulting in repetitive firing of neurons. After exposure the organism may exhibit hyperexcitation, tremors, convulsions, and/or salivation, followed by lethargy, paralysis, and death. Type two pyrethroids, those that contain a cyano group in the alcohol and halogen in the acid, are also reported to have effects at the presynaptic membrane of voltage-dependent calcium channels and to interfere with ATPase enzymes involved with maintaining ionic concentration gradients across membranes., Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, The biochemical process by which various pyrethroid insecticides alter membrane-bound ATPase activities of the squid nervous system was examined. Of the 5 ATP-hydrolyzing systems tested, only Ca(2+)-stimulated ATPase activities were clearly affected by the pyrethroids. The natural type /I/ pyrethroid, allethrin, primarily inhibits Ca-ATPase activity. /Pyrethroids/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/, For more Mechanism of Action (Complete) data for ESFENVALERATE (7 total), please visit the HSDB record page. | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The concentrate may contain xylene ... or ethylbenzene ... . | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals, Clear viscous liquid at 23 °C | |

CAS No. |

66230-04-4 | |

| Record name | Esfenvalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66230-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esfenvalerate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066230044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esfenvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-chloro-α-(1-methylethyl)-, (S)-cyano(3-phenoxyphenyl)methyl ester, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESFENVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F07OXM0PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

59-60.2 °C, 59-60 °C | |

| Record name | ESFENVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6625 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ESFENVALERATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1516 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Esfenvalerate, a pyrethroid insecticide, primarily targets the nervous system of insects. [, , ] It disrupts the normal function of sodium channels in nerve cells, leading to repetitive nerve impulses and ultimately paralysis and death. [, ]

A: Yes, sublethal exposure to esfenvalerate can lead to a range of effects on insects, including impaired swimming and feeding, reduced growth, increased susceptibility to predation, and disruption of emergence behavior. [, , , ]

A: Yes, esfenvalerate can be highly toxic to fish and other aquatic organisms. [, , , ] It can cause mortality, impaired swimming and feeding, reduced growth, and increased susceptibility to disease. [, , ]

A: Esfenvalerate has the molecular formula C25H22ClNO3 and a molecular weight of 419.90 g/mol. []

A: Esfenvalerate is relatively persistent in the environment, particularly in sediment. [] Its dissipation rate varies depending on environmental factors, with half-lives ranging from hours in water to days in sediment and on plant surfaces. [, , ]

A: Specific structural features of esfenvalerate, such as the presence of a cyano group, the stereochemistry of its chiral centers, and the nature of the substituents on the aromatic rings, are crucial for its insecticidal activity and selectivity. []

A: Esfenvalerate is commercially available in various formulations, including emulsifiable concentrates (EC), wettable powders (WP), and aerosols. [, , , ] The choice of formulation affects factors such as application method, stability, and efficacy.

A: Yes, the use of esfenvalerate is regulated in many countries to minimize potential risks to human health and the environment. [, ] Maximum residue limits (MRLs) have been established for esfenvalerate in various food and feed commodities. [, ]

A: In mammals, esfenvalerate is primarily metabolized in the liver via hydrolysis and oxidation reactions. [, , ] The resulting metabolites are then excreted, mainly through urine and feces. []

A: The efficacy of esfenvalerate has been evaluated in both laboratory and field settings, using a variety of techniques. Laboratory studies have utilized bioassays with various insect species to determine lethal and sublethal concentrations. [, , , , , , , ] Field studies have assessed the effectiveness of esfenvalerate in controlling pest populations under real-world conditions. [, , ]

A: Yes, resistance to esfenvalerate has emerged in several insect species, including the diamondback moth (Plutella xylostella), Colorado potato beetle (Leptinotarsa decemlineata), and cotton bollworm (Helicoverpa armigera). [, , , , , ]

A: Resistance mechanisms include reduced penetration of the insecticide through the insect cuticle, increased detoxification of the insecticide by metabolic enzymes, and target-site insensitivity due to mutations in the sodium channel. [, ]

A: Esfenvalerate can cause neurotoxicity in both insects and mammals, albeit with significant differences in sensitivity. [, , , ] Exposure to high doses can lead to symptoms such as tremors, convulsions, and paralysis. [] The specific toxicological effects and their severity vary depending on the dose, duration, and route of exposure, as well as the species and life stage of the organism.

A: Several analytical methods are available for quantifying esfenvalerate residues in various matrices, with gas chromatography coupled with electron capture detection (GC-ECD) being a widely used technique. [, , ] Sample preparation techniques like solid-phase extraction (SPE) are often employed to isolate and concentrate esfenvalerate from complex matrices before analysis. [, ]

A: Esfenvalerate's toxicity to non-target organisms, including beneficial insects, fish, and other aquatic life, raises concerns about its impact on ecosystems. [, , , , ] Its persistence in sediment and potential for bioaccumulation in food webs further amplify these concerns. [, ]

A: Implementing integrated pest management (IPM) strategies that minimize pesticide use, adopting targeted application methods to reduce off-target drift, and exploring alternative pest control methods are crucial for mitigating the environmental risks associated with esfenvalerate. []

A: Esfenvalerate is highly hydrophobic, meaning it has low solubility in water. [, ] This property influences its fate and transport in the environment, its bioavailability to target and non-target organisms, and the development of effective formulations.

A: Validation of analytical methods for esfenvalerate residues involves assessing parameters like accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness, ensuring reliable and accurate measurements. [, ]

A: Yes, several alternatives to esfenvalerate exist, including other insecticides with different modes of action (e.g., spinosad, abamectin), biological control agents (e.g., entomopathogenic fungi, predatory insects), and cultural control practices. [, , ] The choice of the most appropriate alternative depends on various factors, including the target pest, the crop or environment, and the desired level of efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。